(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate
Description
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-pyrrolidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S2/c1-12-15(22)21(17(27-2)19-18-12)11-26-16(23)13-5-7-14(8-6-13)28(24,25)20-9-3-4-10-20/h5-8H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGBYIMTMGNWOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate involves multiple steps, starting with the preparation of the triazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions, typically using heat and a catalyst. The resulting triazine intermediate is then subjected to further reactions to introduce the methylthio and methyl groups. The final step involves the reaction of this intermediate with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid under specific conditions, such as the presence of a dehydrating agent, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve a scaled-up version of the laboratory synthesis, optimized for efficiency and yield. This could include the use of continuous flow reactors to ensure consistent reaction conditions, as well as advanced purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: : The triazine ring can be reduced under specific conditions to yield different products.
Substitution: : The benzoate moiety allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Conditions vary widely but often involve solvents like dichloromethane or ethanol and require specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group typically results in sulfoxide or sulfone derivatives, while substitution reactions can yield a wide range of benzoate derivatives.
Scientific Research Applications
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Antimicrobial Activity: The presence of the triazine ring suggests potential applications as an antimicrobial agent. Triazine derivatives are known for their efficacy against bacterial infections.
- Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation, indicating that this compound may also possess anti-inflammatory properties.
Applications in Medicinal Chemistry
The unique combination of functional groups in this compound allows for several applications in medicinal chemistry:
-
Drug Development:
- The compound's structure can be optimized to enhance its pharmacological effects.
- It serves as a lead compound for synthesizing new derivatives with improved efficacy and safety profiles.
-
Targeted Therapy:
- The specificity of the triazine core may allow for targeted therapeutic applications, particularly in oncology or infectious diseases.
-
Bioassays:
- Further bioassays are necessary to evaluate the dosage-dependent effects and mechanisms of action.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of similar compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the synthesis of triazine derivatives showing significant antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli. |
| Study 2 | Explored anti-inflammatory properties through molecular docking studies, suggesting potential as a 5-lipoxygenase inhibitor. |
| Study 3 | Evaluated structural modifications leading to enhanced cytotoxicity against cancer cell lines, highlighting the importance of functional group positioning. |
Synthesis Pathways
The synthesis of this compound typically involves multiple steps, including:
- Formation of the triazine core through cyclization reactions.
- Introduction of the methylthio group via nucleophilic substitution.
- Coupling with the pyrrolidinylsulfonyl benzoate moiety through esterification or similar reactions.
Mechanism of Action
The mechanism by which (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate exerts its effects can be attributed to its interaction with molecular targets such as enzymes or receptors. The triazine and benzoate groups may interact with specific sites, while the methylthio and pyrrolidin-1-ylsulfonyl moieties enhance binding affinity and specificity. These interactions can activate or inhibit various pathways, resulting in the observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
Benzoate Esters with Heterocyclic Substituents
- Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230): This ethyl benzoate derivative features a pyridazinyl-phenethylamino group. The absence of a sulfonamide group may reduce solubility compared to the target .
- Methyl 4-(4-(2-acetylhydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)benzoate (Compound 9): This derivative includes a pyrrolidinone ring linked to the benzoate via an acetylhydrazine group. While both compounds incorporate pyrrolidine-related structures, the target’s sulfonamide and triazinone groups may confer distinct electronic and steric properties .
Sulfonamide-Containing Compounds
- Piroxicam Analogs (Compounds 13d, 13l, 13m): These anti-HIV agents feature a sulfonamide-modified piroxicam scaffold. Their EC50 values (20–25 µM) highlight the importance of sulfonamide groups in antiviral activity. The target compound’s pyrrolidine sulfonyl group may similarly enhance binding to viral targets, though its triazinone core differs from piroxicam’s oxicam structure .
Thioxo-Oxadiazole Derivatives
- 4-(2-Oxo-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)benzoic acid (Compound 8): This antibacterial agent shares a benzoic acid core and sulfur-containing heterocycle (thioxo-oxadiazole) with the target compound. However, the target’s methylthio-triazinone and sulfonamide groups likely alter its reactivity and bioavailability .
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Structural Uniqueness: The target compound’s combination of triazinone, methylthio, and pyrrolidine sulfonyl groups distinguishes it from known benzoate derivatives. This may offer novel interactions with biological targets, such as viral integrases or bacterial enzymes .
- Antiviral Potential: While direct data are lacking, the sulfonamide moiety aligns with piroxicam analogs’ anti-HIV activity, suggesting a plausible mechanism worth experimental validation .
Biological Activity
The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
Chemical Structure and Properties
This compound features a triazine core with a methylthio group and a pyrrolidinylsulfonyl moiety attached to a benzoate group. Its molecular formula is with a molecular weight of 440.49 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₄O₆S₂ |
| Molecular Weight | 440.49 g/mol |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound generally involves multiple steps:
- Formation of the Triazine Ring : The initial step includes creating the triazine framework.
- Introduction of the Methylthio Group : This is followed by the addition of the methylthio group.
- Esterification : The final step typically involves esterification with appropriate benzoic acid derivatives under controlled conditions.
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : The triazine ring may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways crucial for cellular responses.
Pharmacological Applications
Preliminary studies suggest potential applications in:
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial and fungal strains.
- Anticancer Properties : The structural similarity to known anticancer agents indicates potential efficacy in cancer therapies.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds with similar structures:
- Antimicrobial Studies : Research indicates that triazine derivatives exhibit significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may possess similar properties .
- Anticancer Activity : A study demonstrated that triazine-based compounds could induce apoptosis in cancer cells through specific signaling pathways. The unique functional groups in this compound may enhance its potency .
- Mechanistic Studies : Further investigations into the compound's interaction with G-protein coupled receptors (GPCRs) have shown promising results in modulating cellular responses related to inflammation and pain .
Summary Table of Biological Activities
| Compound Type | Biological Activity | Structural Features |
|---|---|---|
| Triazole Derivatives | Antifungal, Antibacterial | Five-membered ring with nitrogen atoms |
| Sulfonamide Antibiotics | Antibacterial | Sulfonamide group attached to aromatic rings |
| Benzothiazole Compounds | Anticancer, Antimicrobial | Benzene ring fused with thiazole |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate?
- Methodology :
- Stepwise Synthesis :
Triazin Core Formation : Condensation of thiourea derivatives with methyl acrylate under acidic conditions to form the 1,2,4-triazin-5-one scaffold .
Sulfonation : Introduce the pyrrolidine sulfonyl group via nucleophilic substitution using pyrrolidine and sulfonyl chloride in anhydrous dichloromethane .
Esterification : Couple the triazin intermediate with 4-(chlorosulfonyl)benzoic acid using DCC (dicyclohexylcarbodiimide) as a coupling agent .
- Modern Techniques : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 120°C) while maintaining yields >75% .
Q. How can the compound be characterized to confirm structural integrity?
- Analytical Workflow :
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the triazin ring (δ 2.5–3.0 ppm for methylthio groups) and pyrrolidine (δ 3.1–3.5 ppm for sulfonamide protons) .
- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and triazinone carbonyl (δ 175–180 ppm) .
- IR Spectroscopy : Detect C=O stretches (1680–1720 cm⁻¹) and S=O vibrations (1150–1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₇H₂₁N₅O₅S₂: 448.09) .
Q. What solvents and conditions ensure the compound’s stability during storage?
- Stability Protocol :
- Storage : -20°C in amber vials under argon to prevent oxidation of the methylthio group .
- Solvent Compatibility : Avoid polar protic solvents (e.g., water, methanol) to prevent ester hydrolysis; use DMSO or acetonitrile for stock solutions .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) in derivatives be resolved?
- Resolution Strategies :
- 2D NMR (COSY, HSQC) : Assign overlapping signals in pyrrolidine sulfonyl and triazin regions .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., methylthio vs. sulfonyl group orientation) .
- Dynamic NMR : Study conformational changes in the pyrrolidine ring at variable temperatures .
Q. What reaction mechanisms explain the compound’s susceptibility to oxidation?
- Mechanistic Insights :
- Oxidation Sites : Methylthio (-SMe) group oxidizes to sulfoxide (-SO) or sulfone (-SO₂) using H₂O₂ or KMnO₄, confirmed by IR (S=O stretch at 1050 cm⁻¹) .
- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants (e.g., pseudo-first-order kinetics in acidic H₂O₂) .
Q. How does structural modification of the pyrrolidine sulfonyl group affect biological activity?
- SAR Approach :
- Analog Synthesis : Replace pyrrolidine with piperidine or morpholine to alter sulfonamide basicity .
- Biological Testing :
- Enzyme Assays : Measure IC₅₀ against carbonic anhydrase isoforms (e.g., hCA II) .
- Molecular Docking : Simulate binding interactions using AutoDock Vina to prioritize analogs with improved affinity .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Process Chemistry :
- Catalyst Screening : Use Pd/C or Raney Ni for selective hydrogenation of intermediates .
- Byproduct Mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted sulfonyl chlorides .
- Yield Data :
| Step | Yield (Lab Scale) | Yield (Pilot Scale) |
|---|---|---|
| Triazin | 85% | 78% |
| Sulfonation | 70% | 65% |
| Esterification | 90% | 82% |
Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources .
- Purity Issues : HPLC purity thresholds (<95% vs. >98%) impact IC₅₀ values .
- Mitigation : Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) and validate compound purity via orthogonal methods (HPLC + NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
